(S)-氨氯地平-d4

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

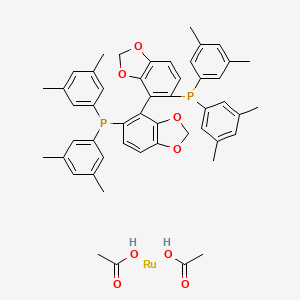

The synthesis of amlodipine derivatives, including (S)-Amlodipine-d4, involves complex organic synthesis techniques. One common approach is the Hantzsch pyridine synthesis or modifications thereof, which has been applied to produce amlodipine and its derivatives with high yields. This method involves the reaction of pyrrole derivatives with methyl aminocrotonate and various aldehydes under controlled conditions (Wu Yunzhen, Wu Ningping, & Liu Wenhui, 2011). Microwave-assisted aza-Diels–Alder reactions have also been employed for the efficient synthesis of the 1,4-dihydropyridine core, a crucial structural component of amlodipine (Y. A. Lee & Seok-Chan Kim, 2011).

Molecular Structure Analysis

The molecular structure of amlodipine derivatives is characterized by the presence of the dihydropyridine ring, which is essential for its calcium channel blocking activity. Detailed DFT studies and spectroscopic analyses (including FT-IR, NMR, and Raman spectroscopy) have been conducted to understand the molecular structure, electronic configuration, and reactive sites of amlodipine compounds. These studies provide insights into the electron distribution, potential reactive sites, and overall stability of the molecule (L. Szabó et al., 2009).

Chemical Reactions and Properties

Amlodipine and its derivatives undergo various chemical reactions, reflecting their complex chemical properties. For example, phosphorylated derivatives of amlodipine have been synthesized, showcasing the molecule's ability to undergo modifications that could enhance its antimicrobial and antioxidant activities. These modifications significantly influence the bioactivity of amlodipine derivatives, demonstrating the chemical versatility and potential for the development of new therapeutic agents (S. Chinnam, C. N. Raju, & C. Rao, 2015).

Physical Properties Analysis

The physical properties of amlodipine derivatives, such as solubility, stability, and formability into amorphous solid dispersions, have been extensively studied. Investigations into amorphous solid dispersions of amlodipine besylate reveal its potential for improved solubility and stability, which are crucial for pharmaceutical applications. These studies involve advanced techniques like differential scanning calorimetry to assess the thermal behavior and stability of amlodipine in various formulations (Safna K.P. Hussan et al., 2018).

科学研究应用

抗氧化和抗炎机制: 氨氯地平通过抗氧化和抗炎机制改善糖尿病中的内皮功能 (Toma、Stancu、Sanda 和 Sima,2011).

在人肝微粒体中的代谢: CYP3A4 而不是 CYP3A5 在人的氨氯地平代谢清除中起关键作用 (Zhu、Wang、Li、Zhu、Du、Tang 和 Chen,2014).

遗传变异对药代动力学和安全性的影响: CYP2D6 和 SLC22A1 的遗传变异会影响氨氯地平的药代动力学和安全性 (Soria-Chacartegui 等,2023).

药效学和药代动力学特性: 氨氯地平在治疗轻度至中度高血压和稳定型心绞痛方面有效,具有良好的耐受性 (Murdoch 和 Heel,1991).

可卡因依赖治疗中的认知功能: 氨氯地平对可卡因依赖个体的认知功能没有可衡量的益处 (Turner、Larowe、Horner、Herron 和 Malcolm,2009).

降解产物的表征: 对氨氯地平在各种应力条件下的降解产物进行全面研究,深入了解其稳定性 (Tiwari、Shah、Bhalani 和 Mahajan,2014).

用于血浆测定的酶免疫分析法: 开发一种用于测定血浆中氨氯地平的酶免疫分析法,便于在治疗和药代动力学研究中对其进行监测 (Matalka 等,2001).

在心血管疾病中的临床应用: 氨氯地平在治疗高血压方面的疗效和安全性已有充分记载,为高血压管理提供了一个有吸引力的选择 (Julius,1988).

人血浆中对映异构体的快速定量: 开发一种用于对映异构定量分析人血浆中氨氯地平的 LC-MS/MS 方法,有助于临床药代动力学研究 (Hotha、Roychowdhury、Mullangi 和 Ravindranath,2013).

药理学特征: 氨氯地平独特的药理学特性,包括缓慢的受体结合动力学和血管扩张作用,使其区别于其他钙拮抗剂 (Burges、Dodd 和 Gardiner,1989).

属性

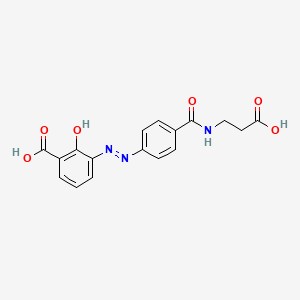

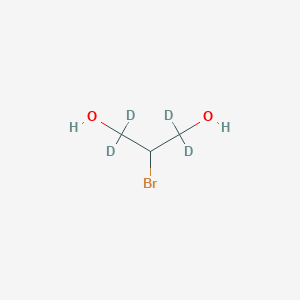

IUPAC Name |

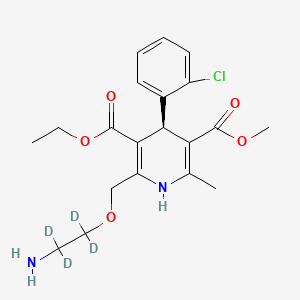

3-O-ethyl 5-O-methyl (4S)-2-[(2-amino-1,1,2,2-tetradeuterioethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25ClN2O5/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21/h5-8,17,23H,4,9-11,22H2,1-3H3/t17-/m0/s1/i9D2,10D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTIQEAQVCYTUBX-MIHJCSFKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OCC1=C([C@H](C(=C(N1)C)C(=O)OC)C2=CC=CC=C2Cl)C(=O)OCC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25ClN2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80747027 |

Source

|

| Record name | 3-Ethyl 5-methyl (4S)-2-({[2-amino(~2~H_4_)ethyl]oxy}methyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1346616-97-4 |

Source

|

| Record name | 3-Ethyl 5-methyl (4S)-2-({[2-amino(~2~H_4_)ethyl]oxy}methyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Butyl-2-[2-[3-[(1-butyl-6-chlorobenz[cd]indol-2(1H)-ylidene)ethylidene]-2-chloro-1-cyclohexen-1-yl]ethenyl]-6-chlorobenz[cd]indolium tetrafluoroborate](/img/structure/B1146480.png)

![5'-O-[Bis(4-Methoxyphenyl)Phenylmethyl]-2'-Deoxy-5-[3-Oxo-3-[[2-[(Trifluoroacetyl)Amino]Ethyl]Amino]-1-Propenyl]-Uridine 3'-[2-Cyanoethyl Bis(1-Methylethyl)Phosphoramidite]](/img/structure/B1146496.png)